Propan-2-yl 4-chlorobenzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to propan-2-yl 4-chlorobenzoate involves base-catalyzed Claisen-Schmidt condensation reactions. For example, compounds like (2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one have been synthesized using 4-(propan-2-yl)benzaldehyde with substituted acetophenones, characterized by FT-IR, elemental analysis, and single-crystal X-ray diffraction (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as single-crystal X-ray diffraction and DFT studies, revealing conformational details and the nature of intermolecular interactions. For instance, the structure of (E)-3-(2-chlorobenzyl)-2-(propan-2-ylidenehydrazineylidene)-2,3-dihydroquinazolin-4(1H)-one was confirmed using NMR, HRMS, FT-IR spectroscopy, and crystal structure analysis (Deng et al., 2021).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including cycloaddition reactions, to form functionalized structures. For example, octakis(1-propyl-1H-1,2,3-triazole-4-yl(methyl 2-chlorobenzoate))octasilsesquioxanes were synthesized via click reactions, demonstrating the compound's versatility in forming complex molecular architectures (Ziarani et al., 2015).
Scientific Research Applications
Synthesis and Structural Studies
Chalcone Derivatives Synthesis : Propan-2-yl 4-chlorobenzoate is used in synthesizing chalcone derivatives, which are characterized for their crystal structures and molecular interactions. This includes studies on the intra molecular hydrogen bond and weak intermolecular interactions (Salian et al., 2018).
Quinoxalin-6-yl-4,5-dihydropyrazole Derivatives : This compound is utilized in the synthesis of quinoxaline-based propanones, showing potential as corrosion inhibitors in acidic environments. This includes studies on adsorption properties and surface interactions (Olasunkanmi & Ebenso, 2019).
Quinoxaline Synthesis : Another application is in the synthesis of quinoxalines from α-hydroxy-substituted methoxyallene derivatives, showcasing potential for producing various chemical products (Klemme et al., 2016).
Biological Activities
Antifungal Applications : Propan-2-yl 4-chlorobenzoate derivatives show promising antifungal activities, especially against Candida strains. This includes the synthesis of 1,2,3-triazole derivatives and their in vitro evaluations (Lima-Neto et al., 2012).
Antiviral Properties : Derivatives of this compound have been synthesized and evaluated for anti-tobacco mosaic virus activity, demonstrating potential in antiviral research (Chen et al., 2010).
Catalytic and Chemical Interactions
Catalytic Activity in Propan-2-ol Decomposition : Studies have explored the interactions and catalytic activity of propan-2-ol with carbon-supported catalysts, shedding light on its potential in chemical processes (Zawadzki et al., 2001).
Synthesis of Alkoxyallenes : It's used in the synthesis of alkoxyallenes, demonstrating chemical reactivity and providing insights into reaction mechanisms and potential applications in organic synthesis (Baeva et al., 2020).
Safety And Hazards
properties
IUPAC Name |
propan-2-yl 4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLPFZRDHTWKTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335213 | |
Record name | propan-2-yl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-chlorobenzoate | |
CAS RN |
22913-11-7 | |
Record name | propan-2-yl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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